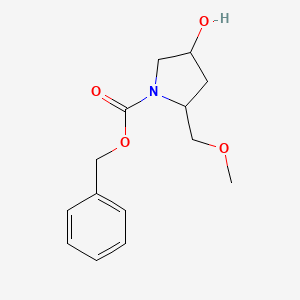

Benzyl 4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate

Description

Benzyl 4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate (CAS 1909312-05-5) is a pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group, a hydroxyl group at position 4, and a methoxymethyl substituent at position 2 of the pyrrolidine ring. The compound is pivotal in synthetic organic chemistry, particularly in peptide and heterocycle synthesis, where its stereochemical and functional group diversity enables tailored modifications for drug discovery and materials science applications .

Properties

IUPAC Name |

benzyl 4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-18-10-12-7-13(16)8-15(12)14(17)19-9-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVXVAOZGZKJGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC(CN1C(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Benzyl 4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

Introduction of Substituents: The hydroxy, methoxymethyl, and benzyl groups are introduced through specific reactions such as alkylation and hydroxylation.

Reaction Conditions: The reactions are usually carried out in the presence of catalysts and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial production methods may involve the use of automated reactors and continuous flow systems to scale up the synthesis process while maintaining consistency and quality.

Chemical Reactions Analysis

Benzyl 4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols.

Scientific Research Applications

Benzyl 4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl 4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties between the target compound and analogs:

| Compound | CAS No. | Molecular Formula | Molecular Weight | Substituents | Key Functional Groups |

|---|---|---|---|---|---|

| Benzyl 4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate (Target) | 1909312-05-5 | Likely C14H19NO4 | ~265.3 (calculated) | 4-OH, 2-(methoxymethyl) | Ether, hydroxyl, Cbz-protected amine |

| Benzyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | 95687-41-5 | C13H17NO4 | 251.28 | 4-OH, 2-(hydroxymethyl) | Hydroxyl, Cbz-protected amine |

| (2S,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | 942308-58-9 | C13H17NO4 | 251.28 | 4-OH, 2-(hydroxymethyl) | Hydroxyl (stereoisomer of above) |

| (2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate HCl | 1279026-43-5 | C13H19ClN2O3 | 286.75 | 4-NH2, 2-(hydroxymethyl) | Amine, hydroxyl, Cbz-protected amine |

| Benzyl 3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate (enantiomer) | N/A | C13H16FNO3 | 253.28 (calculated) | 3-F, 4-(hydroxymethyl) | Fluorine, hydroxyl, Cbz-protected amine |

Key Comparative Insights

Hydroxymethyl vs. Methoxymethyl Substituents

- Hydroxymethyl Analogs (e.g., CAS 95687-41-5): The hydroxymethyl group enhances hydrogen-bonding capacity, improving solubility in polar solvents. For example, the hydroxymethyl derivative (CAS 95687-41-5) has a boiling point of 433.9±40.0°C and density of 1.3±0.1 g/cm³ .

- Methoxymethyl (Target Compound): The methoxy group reduces oxidative susceptibility compared to hydroxymethyl, enhancing metabolic stability. However, synthetic routes may require additional steps, such as using (methoxymethyl)triphenylphosphonium chloride in Wittig-like reactions .

Stereochemical Variations

- Stereoisomers like (2S,4R) and (2S,4S) configurations (e.g., CAS 942308-58-9) exhibit distinct physicochemical behaviors. For instance, (2S,4R)-configured analogs are often prioritized in enantioselective syntheses due to their compatibility with biological targets .

- The target compound’s undefined stereochemistry highlights a gap in literature, emphasizing the need for crystallographic studies (e.g., SHELX refinement ) to resolve its conformation.

Amino vs. Hydroxyl Substitutions

- The 4-amino derivative (CAS 1279026-43-5) introduces basicity (pKa ~9–10 for amines), enabling salt formation (e.g., hydrochloride) for improved crystallinity and bioavailability. This contrasts with the hydroxyl group’s acidity (pKa ~10–12), which may limit salt formation .

Fluorinated Analogs

- Fluorine substitution (e.g., 3-fluoro derivatives) increases electronegativity and metabolic stability. For example, fluorinated pyrrolidines show enhanced binding affinity in kinase inhibitors due to dipole interactions .

Biological Activity

Benzyl 4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate, a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, receptor interactions, and therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C14H19NO4

- CAS Number : 1909312-05-5

- Key Functional Groups : Hydroxy group, methoxymethyl group, and a carboxylate functional group.

The compound's structure facilitates various chemical reactions, including oxidation, reduction, and substitution reactions, which are critical for modifying its biological properties.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance:

- Inhibition Mechanism : The compound may act as a competitive inhibitor by binding to the active site of target enzymes, thereby modulating their activity.

- Potential Targets : Enzymes related to metabolic processes and cellular signaling pathways.

Receptor Binding

The compound's ability to interact with various receptors has also been explored. This interaction is crucial for understanding its pharmacological effects:

- Receptor Types : Potential interactions with neurotransmitter receptors and other molecular targets have been suggested.

- Biological Implications : These interactions may influence signal transduction pathways, impacting cellular responses and overall biological activity.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound. Below are notable research findings:

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated IC50 values indicating effective inhibition of target enzymes involved in metabolic pathways. |

| Study B | Receptor Interaction | Showed binding affinity to specific receptors, suggesting potential therapeutic applications in neurology. |

| Study C | Anticancer Activity | Evaluated against various cancer cell lines, revealing promising antiproliferative effects. |

The mechanism of action for this compound involves its interaction with biological targets:

- Binding to Enzymes : The compound binds to the active sites of enzymes, inhibiting their function.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways.

These mechanisms contribute to its potential therapeutic effects in various medical conditions.

Applications in Medicine

This compound is being investigated for various therapeutic applications:

- Drug Development : Ongoing research aims to explore its potential as a lead compound for developing new drugs targeting metabolic disorders and cancer.

- Pharmaceutical Industry : Its unique properties make it a candidate for synthesizing novel pharmaceuticals and fine chemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.